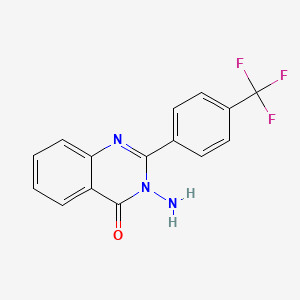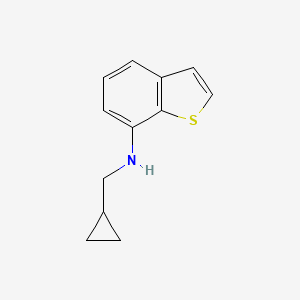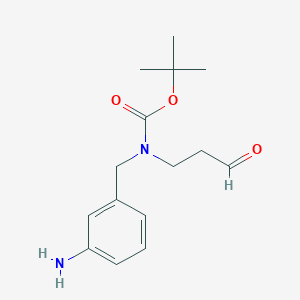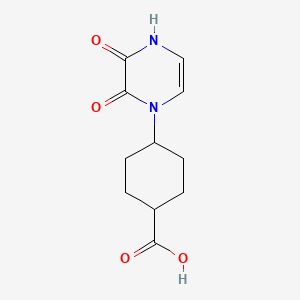
3-Iodo-4-methoxyoxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-4-methoxyoxolane: is an organic compound with the molecular formula C5H9IO2 and a molecular weight of 228.03 g/mol . This compound is characterized by the presence of an iodine atom and a methoxy group attached to an oxolane ring. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-methoxyoxolane typically involves the iodination of 4-methoxyoxolane. One common method includes the reaction of 4-methoxyoxolane with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Iodo-4-methoxyoxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The oxolane ring can be reduced to form different cyclic or acyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted oxolanes with various functional groups.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include reduced oxolane derivatives.
Aplicaciones Científicas De Investigación
3-Iodo-4-methoxyoxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of novel drug candidates.
Industry: It is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 3-Iodo-4-methoxyoxolane is primarily related to its ability to undergo various chemical transformations. The iodine atom and methoxy group make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.
Comparación Con Compuestos Similares
3-Iodo-4-methoxyaniline: Similar in structure but contains an aniline group instead of an oxolane ring.
3-Iodo-4-methoxybenzyl alcohol: Contains a benzyl alcohol group instead of an oxolane ring.
Uniqueness: 3-Iodo-4-methoxyoxolane is unique due to its oxolane ring structure, which imparts different chemical reactivity and properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications where the oxolane ring is required.
Propiedades
Fórmula molecular |
C5H9IO2 |
|---|---|
Peso molecular |
228.03 g/mol |
Nombre IUPAC |
3-iodo-4-methoxyoxolane |
InChI |
InChI=1S/C5H9IO2/c1-7-5-3-8-2-4(5)6/h4-5H,2-3H2,1H3 |
Clave InChI |
WFVQOYLPHHYMBC-UHFFFAOYSA-N |
SMILES canónico |
COC1COCC1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide](/img/structure/B13085502.png)
![Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate](/img/structure/B13085504.png)
![6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13085511.png)







![7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13085550.png)
